(R)-2-Amino-4-pentynoic acid, methyl ester
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Overview
Description
“®-2-Amino-4-pentynoic acid, methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily found in biodiesel and are usually obtained from vegetable oils by transesterification . They are also used to produce detergents and biodiesel .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-4-pentynoic acid, methyl ester” can be complex. For instance, in the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to produce esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-4-pentynoic acid, methyl ester” can be analyzed using various techniques. For instance, the preparation of fatty acid methyl esters (FAMEs) for gas-liquid chromatography (GC) can be used for the analysis of various lipid samples, including fish oils, vegetable oils, and blood lipids .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Methyl-substituted Amino Acids : Esters of amino acids, similar to (R)-2-Amino-4-pentynoic acid, methyl ester, are used in the synthesis of methyl-substituted 4-aminomethyl-4-butanolides and 5-hydroxy-2-piperidones, showing their utility in producing complex molecular structures (Stanishevskii et al., 1975).
Formation of γ‐Fluorinated α‐Amino Acids : Such compounds are involved in the stereoselective synthesis of γ‐fluorinated α‐amino acids, highlighting their role in creating structurally diverse and biologically significant molecules (Laue et al., 2000).
Chiral Synthesis Applications : this compound, can be used in acyclic stereocontrolled synthesis processes, as demonstrated in the creation of (−)-detoxinine, an unusual amino acid (Ohfune & Nishio, 1984).
Derivative Formation in Organic Chemistry : This compound is also instrumental in the preparation of α,α‐disubstituted α‐amino acid derivatives, showing its versatility in complex organic synthesis (Mitani et al., 2008).
Use in Pesticide Synthesis : An application in the synthesis of pyrethroids pesticides is demonstrated, where related esters serve as intermediates (Chu-he, 2012).
Macrocycle and Peptide Synthesis : It aids in synthesizing macrocyclic structures like stephanotic acid methyl ester, which contains unusual beta-substituted alpha-amino acids (Bentley et al., 2006).
Enzymatic and Biological Applications
Enzymatic Resolution : this compound, and its derivatives are used in enzymatic resolution processes, such as the production of (R)-3-pentyn-2-ol from racemic esters, highlighting their role in biocatalysis (Ogawa et al., 1999).
Synthesis of Optically Active Amino Acids : They are crucial in the chemoenzymatic synthesis of optically active amino acids, demonstrating their importance in creating enantiomerically pure compounds (Andruszkiewicz et al., 1990).
Mechanism of Action
Target of Action
The primary target of “®-2-Amino-4-pentynoic acid, methyl ester” is Thermolysin , an enzyme produced by the bacterium Bacillus thermoproteolyticus . Thermolysin plays a crucial role in the bacterium’s survival and proliferation, making it a potential target for antibacterial drugs .
Mode of Action
It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This could lead to a disruption in the bacterium’s normal processes, thereby preventing its growth or survival .
Biochemical Pathways
Given its target, it’s plausible that the compound affects pathways related to bacterial growth and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of “®-2-Amino-4-pentynoic acid, methyl ester” are likely related to its potential inhibitory effect on Thermolysin . By inhibiting this enzyme, the compound could disrupt essential bacterial processes, potentially leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of “®-2-Amino-4-pentynoic acid, methyl ester” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (e.g., resistance mechanisms) .
Safety and Hazards
The safety data sheet for Fatty Acid Methyl Esters Standard Mixture indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of the catalytic hydrogenation of carboxylic acid derivatives, with a focus on improving the efficiency and sustainability of these processes .
properties
IUPAC Name |
methyl (2R)-2-aminopent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQXMDDXHKPECL-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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